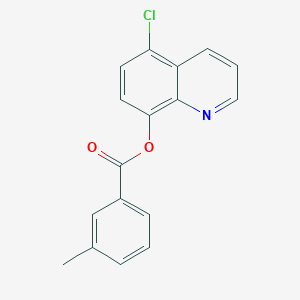

5-Chloroquinolin-8-yl 3-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloroquinolin-8-yl 3-methylbenzoate is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol.

Métodos De Preparación

The synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate typically involves the esterification of 5-chloroquinoline-8-ol with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion .

Análisis De Reacciones Químicas

5-Chloroquinolin-8-yl 3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

5-Chloroquinolin-8-yl 3-methylbenzoate serves as a building block in the synthesis of more complex organic molecules. It is utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions.

Biology

The compound exhibits significant antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents. Its structural similarity to other quinoline derivatives suggests that it may target microbial growth mechanisms and interfere with viral replication.

Medicine

Preclinical studies indicate that this compound may possess anticancer properties. It has shown potential in inhibiting specific molecular targets involved in cancer cell proliferation, particularly in studies involving HeLa cervical cancer cells.

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other chemicals due to its stable structure and reactivity.

Research indicates that quinoline derivatives, including this compound, exhibit various biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. |

| Antimalarial | Potential to disrupt malaria life cycles, though specific data on this compound remains limited. |

| Anticancer | Induces apoptosis and cell cycle arrest in cancer cells; enhanced by metal ion presence. |

Comparative Biological Activities of Quinoline Derivatives

| Compound Name | Antimicrobial Activity | Antimalarial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Potential | Promising |

| 7-Chloroquinoline | High | Established | Moderate |

| 8-Hydroxyquinoline | High | Established | High |

Antimicrobial Efficacy Study

A study demonstrated that quinoline derivatives showed significant inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, with some derivatives outperforming standard antibiotics. This suggests that this compound may also exhibit similar antimicrobial efficacy.

Anticancer Research

Investigations have shown that certain quinoline derivatives can induce apoptosis in cancer cells. The presence of metal ions like Cu(II) enhances the cytotoxic effects of these compounds, indicating a potential therapeutic avenue for cancer treatment involving this compound.

Antimalarial Potential

While specific studies on the antimalarial activity of this compound are sparse, related quinoline derivatives have been shown to disrupt the malaria life cycle effectively.

Mecanismo De Acción

The mechanism of action of 5-Chloroquinolin-8-yl 3-methylbenzoate involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In anticancer applications, it targets specific enzymes and receptors involved in cell proliferation and survival, thereby inhibiting cancer cell growth .

Comparación Con Compuestos Similares

5-Chloroquinolin-8-yl 3-methylbenzoate can be compared with other quinoline derivatives such as:

5-Chloroquinolin-8-yl 2-fluorobenzoate: Similar in structure but with a fluorine atom instead of a methyl group, this compound also exhibits antimicrobial and anticancer properties.

3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one: This compound shows potent antibacterial and antifungal activity compared with standard antibiotics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Actividad Biológica

5-Chloroquinolin-8-yl 3-methylbenzoate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula: C17H12ClNO2

- Molecular Weight: 297.74 g/mol

- IUPAC Name: (5-chloroquinolin-8-yl) 3-methylbenzoate

The compound is synthesized through the esterification of 5-chloroquinoline-8-ol with 3-methylbenzoic acid, typically using dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with multiple biochemical pathways similar to other quinoline derivatives. These pathways may involve:

- Antimicrobial Activity: Targeting microbial growth mechanisms.

- Antimalarial Activity: Interfering with the life cycle of malaria parasites.

- Anticancer Activity: Modulating cancer cell proliferation through specific molecular targets .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A comparative study highlighted that similar derivatives achieved inhibition zones comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinoline-based compounds. For instance, derivatives have been tested on HeLa cervical cancer cells, showing promising antiproliferative effects. The presence of metal ions like Cu(II) has been shown to enhance cytotoxicity in these compounds, indicating a possible avenue for therapeutic development .

Data Table: Comparative Biological Activities of Quinoline Derivatives

| Compound Name | Antimicrobial Activity | Antimalarial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Potential | Promising |

| 7-Chloroquinoline | High | Established | Moderate |

| 8-Hydroxyquinoline | High | Established | High |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study published in PMC demonstrated that quinoline derivatives showed inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, with some derivatives outperforming standard antibiotics . -

Anticancer Research :

Another investigation found that certain quinoline derivatives induced apoptosis in cancer cells and caused cell cycle arrest. The study emphasized the role of metal complexes in enhancing the cytotoxic effects of these compounds . -

Antimalarial Potential :

Research indicates that quinoline derivatives can disrupt the malaria life cycle, although specific data on this compound remains sparse .

Propiedades

IUPAC Name |

(5-chloroquinolin-8-yl) 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-11-4-2-5-12(10-11)17(20)21-15-8-7-14(18)13-6-3-9-19-16(13)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMBXMUOUNYBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.